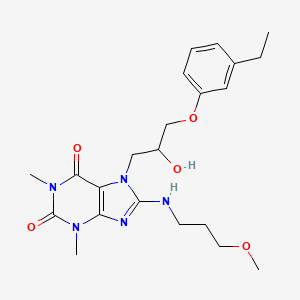

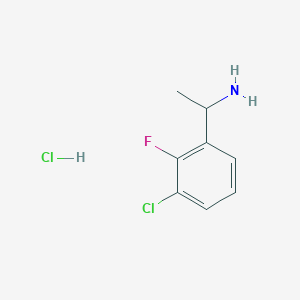

![molecular formula C17H24N2O5S B2517283 4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903342-52-9](/img/structure/B2517283.png)

4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane" is a novel derivative within the class of sulfonamide-based compounds, which have been recognized for their potential anticancer activities. The research on similar sulfonamide derivatives has shown promising results in the context of antitumor properties, particularly with the optimization of the lead compound benzenesulfonylazaspirodienone (HL-X9) .

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves a key step of metal-catalyzed cascade cyclization, which is a crucial process in the formation of the spirocyclic structure characteristic of these compounds . Additionally, the synthesis of stereochemically controlled 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes, which are structurally related to the compound , can be achieved through acid-catalyzed phenylsulfanyl migration. This method allows for the preparation of single enantiomers and diastereoisomers with controlled stereochemistry, either syn or anti, by employing aldol reactions or the reduction of hydroxy-ketones .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives like "4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane" is characterized by the presence of a spirocyclic framework, which is a bicyclic system where a quaternary carbon atom is shared between two rings. In the case of the related 1,6-dioxaspiro[4,5]decanes, the spirocyclization occurs with high stereoselectivity at specific carbon positions, although not at C-2 . This stereoselectivity is crucial for the biological activity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the presence of the sulfonyl group, which can participate in various chemical reactions. The synthesis of related compounds demonstrates the ability to undergo transformations such as phenylsulfanyl migration under acid-catalyzed conditions . The reactivity of these compounds can be further manipulated through the introduction of different functional groups, which can affect the overall chemical behavior and biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane" are not detailed in the provided papers, the properties of sulfonamide derivatives generally include solubility in organic solvents, potential for crystallization, and stability under various conditions. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications .

Scientific Research Applications

Supramolecular Arrangements and Crystallography

Research into cyclohexane-5-spirohydantoin derivatives, which share structural motifs with the compound of interest, highlights the importance of substituents on the cyclohexane ring in determining supramolecular arrangements in crystals. These studies provide insight into the molecular and crystal structures, emphasizing how different substituents influence the formation of dimers and ribbons, thereby affecting the supramolecular architecture (Graus et al., 2010).

Proton Exchange Membranes for Fuel Cells

Research into poly(arylene ether sulfone)s demonstrates the utility of certain sulfonated compounds as materials for proton exchange membranes in fuel cells. These materials exhibit high proton conductivity and good mechanical properties, suggesting potential applications in energy conversion and storage (Kim, Robertson, & Guiver, 2008).

Liquid Crystal Copolymers

The synthesis of novel side chain liquid crystal copolymers, incorporating sulfonic acid groups, explores the impact of these groups on liquid crystallinity and amorphous properties. This research contributes to the development of materials with potential applications in displays and optical devices (Martinez-Felipe et al., 2012).

Synthesis of Sulfur-Containing Spiro Compounds

Studies on the synthesis of sulfur-containing spiro compounds reveal methods for preparing novel compounds with potential applications in pharmaceuticals and materials science. These methods involve the condensation of specific diethoxycarbonyl/dimethoxycarbonyl compounds with hydrazine hydrate, urea, and hydroxylamine hydrochloride, demonstrating the versatility of spiro compounds in synthetic chemistry (Reddy et al., 1993).

properties

IUPAC Name |

1-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-3-16(20)18-10-8-17(9-11-18)19(12-13-24-17)25(21,22)15-6-4-14(23-2)5-7-15/h4-7H,3,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEODFLQCWUHLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

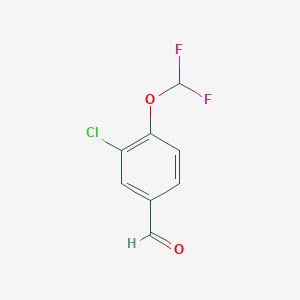

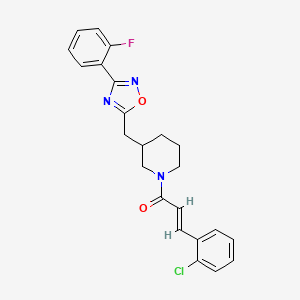

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)

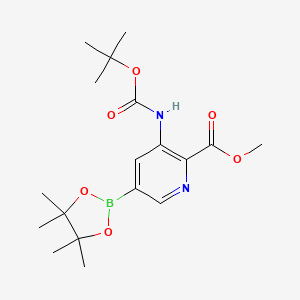

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)

![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)